molecular formula C17H10O B1596326 Pyrene-4-carbaldehyde CAS No. 22245-51-8

Pyrene-4-carbaldehyde

Cat. No.: B1596326
CAS No.: 22245-51-8
M. Wt: 230.26 g/mol
InChI Key: NPAQDSFIIZGZLR-UHFFFAOYSA-N
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Description

Pyrene-4-carbaldehyde is an organic compound with the molecular formula C₁₇H₁₀O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with an aldehyde functional group attached to the fourth carbon atom of the pyrene ring system. This compound is known for its unique photophysical properties and is widely used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrene-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position. Another method involves the oxidation of pyrene-4-methanol using oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, pyrene, is subjected to controlled oxidation conditions to achieve high yields of the aldehyde derivative. The process may involve the use of catalysts and specific reaction conditions to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: Pyrene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form pyrene-4-carboxylic acid.

    Reduction: The aldehyde group can be reduced to form pyrene-4-methanol.

    Condensation: It can participate in condensation reactions to form Schiff bases with amines.

    Substitution: The aldehyde group can be substituted with other functional groups through nucleophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Primary amines, secondary amines.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

  • Pyrene-4-carboxylic acid
  • Pyrene-4-methanol
  • Schiff bases
  • Various substituted pyrene derivatives

Scientific Research Applications

Pyrene-4-carbaldehyde is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.

    Biology: It serves as a fluorescent marker for studying biological systems and interactions.

    Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.

    Industry: It is employed in the production of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of pyrene-4-carbaldehyde is largely dependent on its ability to participate in π-π stacking interactions and its photophysical properties. The aldehyde group allows it to form covalent bonds with various nucleophiles, making it a versatile intermediate in organic synthesis. Its interaction with biological molecules often involves non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

  • Pyrene-1-carbaldehyde
  • Pyrene-2-carbaldehyde
  • Pyrene-3-carbaldehyde

Comparison: Pyrene-4-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and photophysical properties. Compared to other pyrene carbaldehydes, it may exhibit different fluorescence characteristics and reactivity patterns, making it suitable for specific applications in materials science and biological research.

Properties

IUPAC Name

pyrene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAQDSFIIZGZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176786
Record name Pyrene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22245-51-8
Record name Pyrene-4-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2,3,6,7,8-Hexahydro-4-pyrenecarbaldehyde (19A, 11.81 g, 50 mmol) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (Aldrich, 39.75 g, 0.175 mol) were refluxed for 4 h in 1 L of PhCH3. The reaction mixture was cooled and then filtered. The filtrate was washed with 2N NaOH (3×500 mL), satd. NaCl solution (2×500 mL), dried (Na2SO4), and passed through a plug of SiO2 (200 g). The solvent was then removed to give a bright yellow solid that was dried at 50° to give 8.91 g (77%) of 4-pyrenecarbaldehyde which was used without further purification. An analytical sample had mp 172°-174°, (CH2Cl2 /hexane), (C, H), (lit. mp 177°-179°, Y. E. Gerasimenko and I. N. Shevcbuk, Zh. Org. Khim. 4 2198 (1968)).
Quantity
11.81 g
Type
reactant
Reaction Step One
Quantity
39.75 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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